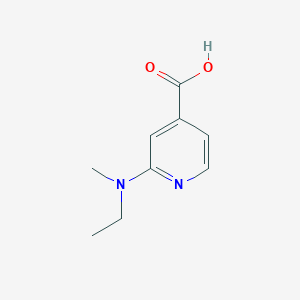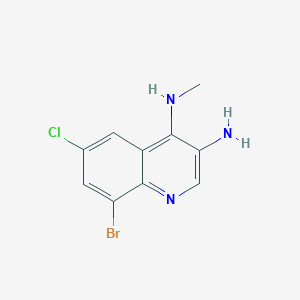
2-Cyclohexyl-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid is an organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a cyclohexyl group, an isopropyl group, and a carboxylic acid functional group attached to the oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction between a cyclohexyl-substituted amide and an isopropyl-substituted ketone in the presence of a dehydrating agent can lead to the formation of the oxazole ring. The reaction conditions typically include elevated temperatures and the use of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors, advanced catalysts, and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield corresponding esters or anhydrides, while reduction of the oxazole ring can produce various reduced derivatives.
Scientific Research Applications
2-Cyclohexyl-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclohexyl-4-(methyl)-1,3-oxazole-5-carboxylic acid
- 2-Cyclohexyl-4-(ethyl)-1,3-oxazole-5-carboxylic acid
- 2-Cyclohexyl-4-(butyl)-1,3-oxazole-5-carboxylic acid
Uniqueness
2-Cyclohexyl-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The combination of the cyclohexyl group and the oxazole ring also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
2-cyclohexyl-4-propan-2-yl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C13H19NO3/c1-8(2)10-11(13(15)16)17-12(14-10)9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3,(H,15,16) |
InChI Key |
YWYSQPCBSYLPLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(OC(=N1)C2CCCCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


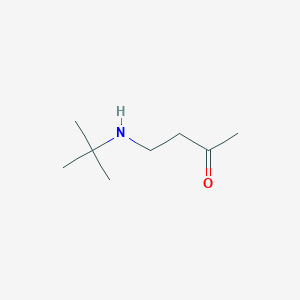
![6-[4-(Propan-2-yl)phenyl]-3-azabicyclo[3.2.0]heptane](/img/structure/B15259763.png)
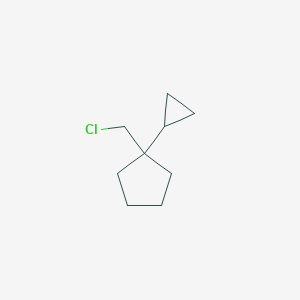
![N-[1-(aminomethyl)cyclopropyl]methanesulfonamide](/img/structure/B15259773.png)
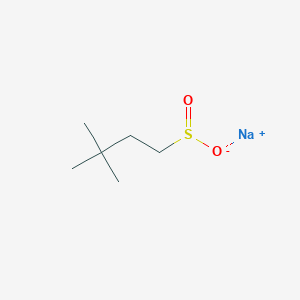
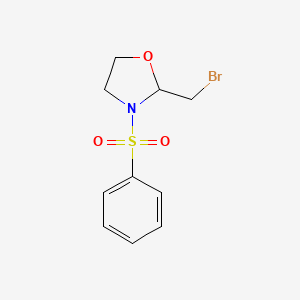

![Methyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride](/img/structure/B15259817.png)

![5-[1-(Methylamino)ethyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B15259825.png)


